molecular formula C7H16ClNO2 B1165795 (R)-β2-homoleucine HCl salt

(R)-β2-homoleucine HCl salt

Cat. No.: B1165795
M. Wt: 181.66
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of β-Amino Acids in Peptide Chemistry

The exploration of β-amino acids as components of peptides represents a significant strategic shift in peptidomimetic design. nih.govacs.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low oral bioavailability. nih.govsigmaaldrich.com While α-amino acids are the fundamental constituents of proteins in nature, some β-amino acids are also found in natural products and play diverse biological roles. researchgate.netmmsl.cznih.gov

The systematic investigation into peptides composed exclusively of β-amino acids, termed β-peptides, gained significant momentum in the mid-1990s. wikipedia.org Researchers recognized that the introduction of an additional carbon atom into the amino acid backbone could lead to peptides with remarkable resistance to proteolytic degradation by peptidases and proteases. nih.govresearchgate.netresearchgate.netresearchgate.net This increased stability is a crucial attribute for developing effective therapeutic agents. chiroblock.com Consequently, β-amino acids have become a versatile platform for designing bioactive peptide analogues, including receptor agonists and antagonists, antimicrobial agents, and enzyme inhibitors. nih.govresearchgate.net

Evolution of β2-Amino Acid Research and Nomenclature

The structural diversity of β-amino acids is considerably greater than that of their α-amino acid counterparts. A key distinction lies in the position of the side chain on the carbon backbone. This has led to a clear system of nomenclature to differentiate the various isomers. mdpi.com

β-Amino acids are 3-aminoalkanoic acids. The nomenclature specifies the location of the substituent on the backbone:

β2-amino acids have the side chain attached to the α-carbon (C2), the carbon adjacent to the carboxyl group. wikipedia.orgreadthedocs.io

β3-amino acids possess a side chain on the β-carbon (C3), which is adjacent to the amino group. wikipedia.orgreadthedocs.io

β2,3-amino acids are disubstituted, with side chains on both the α and β carbons. readthedocs.io

The compound of interest, (R)-β2-homoleucine , fits into this classification. "β2" indicates the isobutyl side chain is on the α-carbon. "Homoleucine" signifies that it is an analogue of leucine (B10760876) with an additional methylene (B1212753) group in its backbone. The "(R)" designation specifies the stereochemistry at the chiral α-carbon center. This precise naming convention is crucial for defining the exact structure of the building block. readthedocs.io Research into β2-amino acids has been extensive, covering their natural occurrence, synthesis, and incorporation into peptides to form unique secondary structures. researchgate.netnih.gov

Table 1: Nomenclature of β-Amino Acids

Type Substitution Position Description
β2 α-carbon (C2) Side chain is on the carbon atom adjacent to the carboxyl group.
β3 β-carbon (C3) Side chain is on the carbon atom adjacent to the amino group.
β2,3 α and β carbons Side chains are present on both the C2 and C3 atoms.

Unique Conformational Space of β2-Amino Acid Residues in Peptidomimetics

A cornerstone of modern peptidomimetic design is the ability to control the three-dimensional shape of a molecule, as this dictates its biological activity. mdpi.com The incorporation of β-amino acids, and specifically β2-amino acids, provides a powerful tool for influencing the conformational space of peptides. researchgate.net The additional carbon-carbon bond in the backbone of β-amino acids introduces greater flexibility but also allows for the formation of novel, stable secondary structures not typically observed in α-peptides. researchgate.net These include various helices (such as 12- and 14-helices), turns, and sheet-like structures. researchgate.netacs.org

The substitution pattern and stereochemistry of the β-amino acid residue play a critical role in determining these conformational preferences. researchgate.net For instance, backbone alkylation, as seen in β2-amino acids, can significantly restrict the available conformational space, guiding the peptide to adopt a specific fold. researchgate.net This is a key strategy in designing foldamers—oligomers that fold into well-defined, predictable conformations. researchgate.net Recent studies have demonstrated the ability of a single β2-amino acid to induce specific secondary structures, such as β-turns or extended conformations, within a peptide sequence. nih.gov This control over the peptide's topography is essential for aligning the side chains in the precise orientation required for interaction with biological targets like receptors or enzymes. mdpi.comupc.edu

Table 2: Common Secondary Structures in β-Peptides

Structure Description Key Feature
14-Helix A helical fold stabilized by hydrogen bonds forming 14-membered rings. acs.org A common and stable conformation for many β-peptides.
12-Helix A helical structure characterized by 12-membered hydrogen-bonded rings. Often observed in peptides with specific substitution patterns.
β-Sheet Extended, sheet-like structures similar to those in α-peptides. researchgate.net Can be designed through specific sequence programming.
Turn Compact, folded structures that reverse the direction of the peptide chain. researchgate.net Can be induced by specific β-amino acid residues.

Rationale for Research Focus on (R)-β2-Homoleucine HCl Salt as a Building Block

The focus on This compound as a building block in chemical research stems from a combination of the factors described above. The "(R)" stereochemistry and the "β2" substitution pattern are deliberately chosen to impart specific structural properties to a target peptide. The homoleucine side chain (isobutyl group) is a non-polar, hydrophobic moiety analogous to the natural amino acid leucine, which is frequently involved in protein-protein interactions and core packing within protein structures.

Researchers utilize (R)-β2-homoleucine to:

Create Peptides with Enhanced Stability: Like other β-amino acids, its incorporation increases resistance to enzymatic degradation. chiroblock.comrsc.org

Induce Specific Conformations: The defined stereochemistry and substitution pattern help to constrain the peptide backbone, favoring particular secondary structures. nih.gov

Develop Novel Biologically Active Molecules: It has been used in the synthesis of cyclic α/β-peptides designed to have antibacterial properties, inspired by natural antibiotics like gramicidin (B1672133) S. nih.govresearchgate.net The leucine-like side chain can be crucial for mediating interactions with biological targets.

Improve Physicochemical Properties: The use of the hydrochloride (HCl) salt form is a standard practice in synthetic chemistry. It enhances the stability, crystallinity, and solubility (in certain solvents) of the amino acid, making it easier to handle, purify, and incorporate into peptides using standard synthesis techniques.

In essence, this compound is not just a single molecule but a carefully designed tool. It provides chemists with a component to build more stable, structurally defined, and potentially more potent peptidomimetics for applications in medicinal chemistry and materials science. sigmaaldrich.comchiroblock.com

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66

Synonyms

(R)-2-(aminomethyl)-4-methylpentanoic acid hydrochloride; (R)-β2-hLeu-OH · HCl

Origin of Product

United States

Advanced Synthetic Methodologies for R β2 Homoleucine Hcl Salt

Stereoselective Approaches to β2-Amino Acid Synthesis

The synthesis of β2-amino acids like homoleucine requires precise control of stereochemistry. rsc.org While β3-amino acids can often be prepared through the homologation of α-amino acids, the synthesis of β2-amino acids is generally more complex. rsc.org Various stereoselective methods have been developed, including those that utilize chiral auxiliaries, asymmetric catalysis, and enzymatic processes. hilarispublisher.commdpi.com These approaches are critical for producing enantiopure β2-amino acids, which are valuable for applications in drug development and molecular recognition. hilarispublisher.commdpi.com

Chiral Auxiliaries in Enantioselective β-Amino Acid Synthesis

The use of chiral auxiliaries is a well-established strategy for the asymmetric synthesis of β-amino acids. thieme-connect.comresearchgate.net This method involves temporarily incorporating a chiral molecule into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter is established, the auxiliary is removed.

One approach involves the use of bicyclic heterocycles derived from (2S)-phenylglycinol as chiral auxiliaries. thieme-connect.com These auxiliaries can be used to synthesize β-substituted β-amino acids enantioselectively. thieme-connect.com For instance, the diastereoselective alkylation of a bicyclic enone derived from this auxiliary allows for the introduction of various side chains. thieme-connect.com Further alkylation at the α-position can lead to α,β-disubstituted β-amino acids. thieme-connect.com

Another strategy employs N-tert-butanesulfinyl imines as chiral auxiliaries. An efficient enantioselective synthesis of chiral α-disubstituted β-homoprolines has been developed starting from the stereodivergent allylation of chiral N-tert-butanesulfinyl imines derived from 4-bromobutanal. nih.gov This method offers a reliable route to enantiomerically pure products. nih.gov The development of new chiral auxiliaries continues to be an active area of research, aiming to provide efficient and scalable routes to a wide range of β-amino acids. thieme-connect.comresearchgate.net

Asymmetric Catalysis in β2-Homoleucine Production

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. hilarispublisher.comnih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and metal-catalyzed reactions have been successfully applied to the synthesis of β2-amino acids. jku.at

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. organic-chemistry.org For the synthesis of β2-amino acids, several organocatalytic strategies have been developed.

One notable method is the enantioselective Mannich reaction, which involves the addition of an enol or enolate to an imine. wisc.edu This reaction can be catalyzed by chiral organocatalysts, such as proline and its derivatives, to produce β-amino aldehydes, which are precursors to β2-amino acids. wisc.edu For example, an organocatalytic aminomethylation of aldehydes has been developed, providing an efficient route to β2-amino acids. wisc.edu

Another powerful organocatalytic method is the conjugate reduction of β-nitroacrylates. organic-chemistry.org A highly efficient and enantioselective reduction mediated by a Hantzsch ester and catalyzed by a Jacobsen-type thiourea (B124793) catalyst provides access to optically active β2-amino acids. organic-chemistry.org This process is operationally simple and can be scaled up. organic-chemistry.org Furthermore, the development of confined imidodiphosphorimidate (IDPi) catalysts has enabled a one-pot approach to enantiopure and unmodified β2-amino acids from bis-silyl ketene (B1206846) acetals. nih.gov This method is broadly applicable to both aromatic and aliphatic β2-amino acids and proceeds with high yields and enantioselectivity. nih.gov

The table below summarizes some organocatalytic approaches to β2-amino acid derivatives.

Catalyst TypeReactionPrecursorProductEnantiomeric Excess (ee)
Jacobsen-type thioureaConjugate reductionβ-nitroacrylatesβ2-amino acidsExcellent
Chiral Squaramide Cinchona AlkaloidMannich reactionAldehydes and iminesβ-amino acid derivatives41-99% mdpi.com
Confined Imidodiphosphorimidate (IDPi)AminomethylationBis-silyl ketene acetalsFree β2-amino acidsExcellent nih.gov

Transition metal catalysis is a cornerstone of modern synthetic organic chemistry, and numerous methods have been developed for the asymmetric synthesis of β-amino acids. rsc.org These reactions often involve the formation of carbon-carbon, carbon-nitrogen, or carbon-hydrogen bonds under the control of a chiral metal complex. hilarispublisher.com

Copper-catalyzed reactions have proven particularly useful. For instance, a copper-catalyzed asymmetric hydroamination of α,β-unsaturated esters provides a direct route to chiral β-amino esters. chinesechemsoc.org This method utilizes a chiral ligand to control the enantioselectivity of the addition of an amine to the double bond. chinesechemsoc.org Another copper-catalyzed approach is the diastereo- and enantioselective reductive Mannich-type reaction of α,β-unsaturated carboxylic acids, which yields enantioenriched β2,3,3-amino acids. researchgate.net

Rhodium and ruthenium catalysts are also widely used, particularly in asymmetric hydrogenation reactions. hilarispublisher.com The hydrogenation of (Z)-enamines catalyzed by chiral bisphosphine ligands can proceed with high yield and enantioselectivity. hilarispublisher.com Additionally, cobalt has been used to catalyze the asymmetric deuteration of amidoacrylates, providing a route to α,β-dideuterio-α-amino acids with excellent enantiomeric ratios. nih.gov

The following table highlights some metal-catalyzed routes to β-amino acid derivatives.

Metal CatalystLigand TypeReaction TypeSubstrateProductEnantiomeric Excess (ee)
Copper(II) AcetateChiral PhosphineHydroaminationα,β-Unsaturated Esterβ-Amino EsterUp to 95% chinesechemsoc.org
RhodiumChiral BisphosphineHydrogenation(Z)-Enamineβ-Amino Acid DerivativeHigh
RutheniumChiral PhosphineHydrogenationN-acyl-β-(amino) acrylatesβ-Amino Acid DerivativeHigh hilarispublisher.com
CobaltChiral PhosphineDeuterationAmidoacrylatesDideuterio-α-amino esters>95:5 er nih.gov

Photocatalysis has recently emerged as a powerful strategy for the synthesis of complex organic molecules under mild conditions. rsc.orgnih.gov A modular, two-step protocol for the synthesis of β2- and α-quaternary β2,2-amino acid derivatives has been developed that combines photocatalysis and oxidative functionalization. rsc.orgresearchgate.net

The key steps in this process are a photocatalytic hydroalkylation reaction followed by an oxidative functionalization. rsc.orgnih.gov This method allows for the synthesis of N-protected β-amino acids, esters, and amides. rsc.orgnih.gov The strategy is notable for its modularity and can be scaled up using continuous-flow technology. nih.gov This approach has been successfully applied to the synthesis of various β-amino esters, including those derived from both acyclic and cyclic ketones, as well as aldehydes. researchgate.net

Enzymatic and Biocatalytic Routes for β-Amino Acids

Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of enantiopure β-amino acids. csir.co.zanih.gov Biocatalytic methods often proceed with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov

Lipases and aminoacylases are commonly used for the kinetic resolution of racemic β-amino acids or their derivatives. researchgate.net For example, enantioselective N-acylation of β-amino esters can be achieved using lipases in organic solvents, while aminoacylases can catalyze the enantioselective hydrolysis of N-acyl β-amino acids in aqueous media. researchgate.net

Nitrile-hydrolyzing enzymes, such as nitrilases and nitrile hydratases, provide another biocatalytic route. researchgate.net These enzymes can convert β-aminonitriles into the corresponding β-amino acids. researchgate.net Rhodococci species have been shown to be effective in the synthesis of both β2- and β3-amino acids using this approach. csir.co.za

Transaminases are also valuable biocatalysts for the synthesis of β-amino acids. researchgate.net They can be used for the resolution of racemic β-amino acids or for the asymmetric synthesis from a prochiral ketone precursor. researchgate.net More recently, engineered enzymes, such as variants of tryptophan synthase, have been developed for the synthesis of β-N-substituted-α-amino acids. wisc.edu

The table below provides an overview of some enzymatic approaches to β-amino acids.

Enzyme ClassReaction TypeSubstrateProductKey Feature
Lipases/AcylasesKinetic ResolutionRacemic β-amino esters/amidesEnantiopure β-amino acidHigh enantioselectivity researchgate.net
NitrilasesHydrolysisβ-aminonitrilesβ-amino acidsDirect conversion of nitriles researchgate.net
TransaminasesAsymmetric aminationβ-keto estersβ-amino acidsHigh stereoselectivity researchgate.net
β-AminopeptidasesKinetic Resolutionβ2-dipeptidesEnantiopure β2-amino acidStereoselective peptide cleavage ethz.ch

Protecting Group Strategies for Amine and Carboxyl Functionalities in β2-Homoleucine Precursors

The successful synthesis of complex molecules like (R)-β2-homoleucine relies heavily on the strategic use of protecting groups to prevent unwanted side reactions. numberanalytics.comwikipedia.org These temporary modifications of functional groups ensure that specific reactions occur only at the desired molecular sites. numberanalytics.comwikipedia.org

Orthogonal protection is a sophisticated strategy that employs protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of one functional group without affecting others. jocpr.comiris-biotech.de This is particularly crucial in multi-step syntheses involving molecules with multiple reactive sites, such as the amine and carboxyl groups in β2-homoleucine precursors. jocpr.comresearchgate.net

A widely adopted orthogonal strategy in peptide synthesis, which is applicable to β-amino acid synthesis, is the combination of the fluorenylmethoxycarbonyl (Fmoc) group for protecting the amine functionality and a tert-butyl (tBu) group for the carboxyl group. wikipedia.orgiris-biotech.de The Fmoc group is labile to basic conditions, typically using piperidine, while the tBu group is removed under acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.dersc.org This differential reactivity allows for the sequential deprotection and modification of the amine and carboxyl groups.

Another common orthogonal pair is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. iris-biotech.de However, this is not a truly orthogonal system as both groups are sensitive to acidic conditions, albeit with different labilities. iris-biotech.de The Boc group can be removed with strong acids like TFA, while the benzyl (B1604629) group is typically cleaved by hydrogenolysis or stronger acids like hydrogen fluoride (B91410) (HF). iris-biotech.deresearchgate.net

Table 1: Common Orthogonal Protecting Group Pairs

Amine Protecting GroupRemoval ConditionCarboxyl Protecting GroupRemoval ConditionOrthogonality
FmocBase (e.g., Piperidine) iris-biotech.detBuAcid (e.g., TFA) iris-biotech.deHigh
BocAcid (e.g., TFA) iris-biotech.deBzlHydrogenolysis/Strong Acid (HF) iris-biotech.deresearchgate.netPartial
CbzHydrogenolysis wikipedia.orgMe/EtSaponification (Base)High

In recent years, there has been a growing emphasis on incorporating green chemistry principles into synthetic methodologies to minimize environmental impact. This includes the development of more environmentally benign methods for the removal of protecting groups. rsc.org

One approach involves the use of water as a solvent and milder reagents. For instance, palladium-catalyzed deprotection of allyl-based protecting groups can be performed in aqueous solutions. rsc.org The use of enzymes for protecting group removal represents another green alternative, offering high selectivity under mild conditions, such as biological pH and temperature ranges. numberanalytics.comwikipedia.org

Optimization of Reaction Conditions and Yields for Enantiopure Synthesis

Achieving high yields and enantiomeric purity is a primary objective in the synthesis of (R)-β2-homoleucine. This requires careful optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time. google.com

Enzymatic resolutions and asymmetric synthesis are powerful tools for obtaining enantiopure β-amino acids. nih.gov Transaminases, for example, can be used for the kinetic resolution of racemic β-amino acids or for the asymmetric synthesis from a prochiral precursor. nih.gov The efficiency of these enzymatic reactions is highly dependent on factors like pH, temperature, and substrate concentration. google.com

In chemical synthesis, diastereoselective alkylation of chiral enamines or enolates is a common strategy. For instance, the alkylation of an enolate derived from a chiral amide has been successfully employed in the synthesis of (S)-β2-homoleucine, and similar principles can be applied for the (R)-enantiomer. sigmaaldrich.com The choice of the chiral auxiliary, the base for enolate formation (e.g., lithium hexamethyldisilazide), and the reaction temperature are critical for maximizing the diastereoselectivity and, consequently, the enantiomeric excess of the final product. sigmaaldrich.com

Table 2: Factors Influencing Yield and Enantiopurity

ParameterInfluenceExample
Temperature Affects reaction rate and selectivity. Lower temperatures often favor higher selectivity. sigmaaldrich.comDiastereoselective alkylations are often performed at low temperatures (e.g., -78 °C) to enhance stereocontrol. sigmaaldrich.com
Solvent Can influence the solubility of reactants, the stability of intermediates, and the stereochemical outcome.The choice of solvent can impact the aggregation state of enolates, thereby affecting diastereoselectivity.
Catalyst The type and loading of the catalyst are crucial for both rate and enantioselectivity in asymmetric catalysis. acs.orgIridium-catalyzed hydroalkenylation has been used for the synthesis of β2-amino acid precursors with high enantioselectivity. acs.org
pH Critical for enzymatic reactions, affecting enzyme activity and stability. google.comOptimal pH for transaminase activity is often near neutral. google.com

Purification and Isolation Techniques for Enantiopure (R)-β2-Homoleucine HCl Salt

The final stage of the synthesis involves the purification of the target compound and its isolation as the hydrochloride salt. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

Chromatography is a powerful technique for separating enantiomers. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for the analytical and preparative separation of enantiomeric mixtures. mdpi.comchiralpedia.com The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. chiralpedia.com For β-homoleucine, derivatization with chiral agents has also been explored to facilitate separation. wikipedia.org

Gas chromatography (GC) can also be employed for chiral separations, particularly for volatile compounds. chiralpedia.com However, for non-volatile amino acids like β-homoleucine, derivatization to increase volatility is necessary.

Crystallization is a common and effective method for purifying solid compounds. For the purification of this compound, recrystallization from a suitable solvent or solvent mixture can be employed to remove impurities. researchgate.net The choice of solvent is critical; the desired compound should be sparingly soluble at low temperatures and highly soluble at higher temperatures. Common solvents for recrystallizing hydrochloride salts of amino compounds include isopropanol (B130326) and mixtures containing ethanol (B145695) and diethyl ether. researchgate.net

In some cases, preferential crystallization can be used to resolve a racemic mixture if the enantiomers crystallize as a conglomerate, which is a mechanical mixture of pure enantiomer crystals. mdpi.com

The final step in the isolation process is often the formation of the hydrochloride salt. This is typically achieved by treating the free amine with a solution of hydrogen chloride in an organic solvent, such as ethanol or diethyl ether, which often facilitates the precipitation of the pure salt. researchgate.net

Incorporation of R β2 Homoleucine into Advanced Polymeric and Peptidic Architectures

Solid-Phase Peptide Synthesis (SPPS) Strategies for β-Peptides

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides, including those containing β-amino acids like (R)-β2-homoleucine. luxembourg-bio.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. biosynth.com

Coupling Reagents and Conditions for β2-Amino Acids

The formation of the amide bond between amino acids is a critical step in SPPS, facilitated by coupling reagents. bachem.com For the incorporation of sterically hindered β2-amino acids, the choice of an appropriate coupling reagent is crucial to ensure efficient and racemization-free bond formation. luxembourg-bio.compeptide.com

Commonly used coupling reagents can be categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. luxembourg-bio.compeptide.com Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are effective but can lead to side reactions and racemization, particularly when used without an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com

Phosphonium reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium reagents like HBTU, TBTU, and HATU are generally more efficient and yield cleaner products. peptide.comd-nb.info COMU, a third-generation uronium salt, is noted for its high efficiency, rapid coupling times, and low tendency for racemization, making it a suitable option for incorporating challenging β2-amino acids. luxembourg-bio.com The selection of the coupling reagent and conditions often requires optimization based on the specific β-amino acid and peptide sequence. d-nb.info

Table 1: Common Coupling Reagents for SPPS

Reagent Class Examples Key Characteristics Citations
Carbodiimides DCC, DIC, EDC Cost-effective, but can cause racemization and side reactions. Often used with additives like HOBt. peptide.com
Phosphonium Salts PyBOP, PyAOP Efficient coupling, reduced risk of side reactions compared to carbodiimides. peptide.com
Aminium/Uronium Salts HBTU, TBTU, HATU, COMU High coupling efficiency, fast reaction times, and low racemization. COMU is particularly effective and safer. luxembourg-bio.combachem.compeptide.com

Resin Linkers for β2-Homoleucine Incorporation

The choice of resin and linker is fundamental to the success of SPPS. biosynth.comnih.gov The linker connects the growing peptide chain to the solid support and its chemistry dictates the conditions required for the final cleavage of the peptide from the resin. biosynth.commdpi.com For the synthesis of peptides containing (R)-β2-homoleucine, the selection of an appropriate resin linker is crucial to ensure stability during synthesis and efficient cleavage of the final product.

Wang Resin: This is a widely used resin for the synthesis of C-terminal carboxylic acids using the Fmoc strategy. peptide.com The peptide is attached to the resin via an ester linkage that is cleavable under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions. peptide.com This is particularly advantageous for synthesizing protected peptide fragments and minimizing side reactions like diketopiperazine formation. biosynth.com It is a suitable choice for incorporating the first amino acid, including (R)-β2-homoleucine. researchgate.net

Rink Amide Resin: This resin is used for the synthesis of C-terminal peptide amides. The linker is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acid to yield the peptide amide.

Solution-Phase Synthesis of β-Peptides and Mixed α/β-Peptides

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale synthesis and for peptides that are difficult to assemble on a solid support. nii.ac.jpresearchgate.net In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent. ekb.eg The fundamental principles of protecting groups and peptide bond formation are similar to those in SPPS. researchgate.net

The synthesis of β-peptides and mixed α/β-peptides in solution involves the stepwise coupling of protected amino acid monomers or peptide fragments. researchgate.net A key challenge in solution-phase synthesis is the purification of the product after each coupling step, which is typically achieved by extraction, precipitation, or crystallization. google.com

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protecting group strategy is often preferred for solution-phase synthesis. researchgate.net The choice of coupling reagents is similar to SPPS, with a focus on minimizing racemization and maximizing yield. researchgate.net Fragment condensation, where pre-synthesized peptide fragments are coupled together, is an efficient strategy for constructing larger peptides in solution. researchgate.net

Chemo-Enzymatic Ligation Techniques for Macrocyclic Structures

Chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful and sustainable method for the production of long peptides, proteins, and macrocyclic structures. youtube.comcnbiosynth.com This approach utilizes enzymes, such as peptidases, to catalyze the formation of peptide bonds between chemically synthesized peptide fragments. cnbiosynth.comresearchgate.net

This technique offers several advantages over purely chemical methods, including high specificity, mild reaction conditions (typically aqueous environments at neutral pH), and the absence of racemization. cnbiosynth.com For the synthesis of macrocyclic peptides containing (R)-β2-homoleucine, a linear precursor peptide can be synthesized using SPPS or solution-phase methods. This precursor is designed with specific recognition sequences for a ligase enzyme. The enzyme then catalyzes an intramolecular ligation to form the cyclic product. youtube.com This method has been successfully used to create a variety of cyclic peptides with enhanced stability and biological activity. youtube.comacs.org

Site-Specific Derivatization and Bioconjugation of (R)-β2-Homoleucine Containing Peptides

Site-specific derivatization and bioconjugation are crucial techniques for modifying peptides to enhance their therapeutic properties, such as half-life, targeting, and potency. nih.gov Peptides containing (R)-β2-homoleucine can be functionalized at specific sites to attach other molecules like fatty acids, polyethylene (B3416737) glycol (PEG), or targeting ligands. nih.gov

One common strategy involves incorporating an amino acid with a unique reactive side chain into the peptide sequence during SPPS. peptide.com For example, a lysine (B10760008) residue can be incorporated with an orthogonal protecting group that can be selectively removed while the peptide is still on the resin, allowing for site-specific modification. peptide.com Another approach is the use of "reactive peptide tags" where a specific peptide sequence is recognized by a probe, leading to a covalent modification at that site. kyoto-u.ac.jp

The ability to perform site-specific modifications on peptides containing (R)-β2-homoleucine opens up possibilities for creating advanced bioconjugates with tailored properties for various applications in drug discovery and materials science. nih.govmdpi.com

Mechanistic Investigations of Biological Interactions Involving R β2 Homoleucine Containing Constructs

Enzyme-Substrate/Inhibitor Recognition Principles

The interaction between an enzyme and its substrate or inhibitor is a highly specific process governed by the three-dimensional structures of both molecules. The introduction of a β²-amino acid like (R)-β²-homoleucine into a peptide sequence can dramatically alter its recognition by enzymes, particularly proteases.

Enzyme active sites are chiral environments exquisitely tuned to the stereochemistry and shape of their natural α-amino acid substrates. The specificity of enzymes for β-amino acids is rooted in the precise geometric arrangement of functional groups within the active site. nih.gov For a peptide containing (R)-β²-homoleucine to be recognized, the enzyme's binding pocket must accommodate the altered backbone and the specific stereoconfiguration of the isobutyl side chain.

The fundamental difference between α- and β-amino acids is the presence of an additional carbon atom in the backbone, which increases conformational flexibility. scirp.org In β²-amino acids, the side chain is positioned on the carbon atom adjacent to the carbonyl group. scirp.org This positioning dictates the spatial orientation of the side chain relative to the peptide backbone. Studies on peptides containing various β-amino acid substitutions have shown that the stereochemistry at the β-carbon is critical for biological activity. For instance, research on α/β-peptides designed to mimic α-helical structures has demonstrated that incorporating a (S)-β²-amino acid is compatible with a right-handed helix, whereas even a single substitution with an (R)-β²-amino acid can be detrimental to helix formation. nih.gov This highlights the stringent stereochemical requirements for maintaining secondary structures necessary for enzyme recognition.

The structural basis for enzyme specificity can be elucidated through X-ray crystallography and site-directed mutagenesis. researchgate.netnih.gov These studies reveal that substrate binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov For an (R)-β²-homoleucine-containing construct, the isobutyl side chain would need to fit into a hydrophobic pocket (S-site) of the enzyme, while the backbone forms hydrogen bonds with key catalytic residues. The altered spacing of the amide and carbonyl groups compared to an α-peptide backbone necessitates a different arrangement of hydrogen bond donors and acceptors in the enzyme's active site for effective binding.

Table 1: Factors Influencing Enzyme Specificity for β-Amino Acid Containing Constructs

Structural FeatureInfluence on RecognitionRelevant Interactions
Backbone Extension (α vs. β)Alters the spacing of key functional groups (amide, carbonyl) required for hydrogen bonding with the enzyme.Hydrogen Bonds
Side Chain Position (β² vs. β³)Affects the orientation of the side chain relative to the backbone, influencing fit into the enzyme's specificity pocket. scirp.orgHydrophobic Interactions, van der Waals Forces
Stereochemistry (R vs. S)Crucial for maintaining the correct secondary structure (e.g., helicity) required for binding. nih.gov Incorrect stereochemistry can disrupt the overall conformation.Steric Hindrance/Compatibility
Conformational FlexibilityThe increased flexibility of β-peptides can be advantageous or detrimental, depending on whether the accessible conformations match the enzyme's binding site. scirp.orgEntropy of Binding

Constructs containing β-amino acids are often designed as protease inhibitors because their peptide bonds are typically resistant to cleavage by common proteases. nih.gov The mechanism by which these constructs modulate protease activity can be either inhibitory or, less commonly, activatory. Protease modulators can function through various mechanisms, including competitive, non-competitive, or allosteric inhibition. patsnap.comnih.gov

Competitive Inhibition: An inhibitor containing (R)-β²-homoleucine could be designed to mimic the transition state of the natural substrate. It would bind to the active site, preventing the substrate from binding. The efficacy of such an inhibitor would depend on how well its structure complements the active site compared to the natural substrate. The insertion of a reactive loop into the active site is a common mechanism for protein-based protease inhibitors. nih.gov

Non-Competitive Inhibition: In this mechanism, the inhibitor binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. patsnap.com

Allosteric Modulation: Allosteric modulators bind to a site distinct from the active site (an allosteric site) and cause a conformational change that alters the enzyme's activity. nih.gov This can result in either inhibition or activation. For example, an allosteric inhibitor might bind to the dimerization interface of a protease that is only active as a dimer, thereby trapping it in an inactive monomeric state. nih.gov

The incorporation of (R)-β²-homoleucine could contribute to the binding affinity and specificity of a modulator. The hydrophobic isobutyl side chain could engage with hydrophobic pockets at either the active site or an allosteric site, while the unique backbone conformation could provide a scaffold that presents key functional groups in an optimal orientation for binding.

Receptor-Ligand Binding Mechanisms

The principles governing enzyme recognition also apply to the interaction of ligands with cell surface receptors, such as G-protein coupled receptors (GPCRs). Peptides containing β-amino acids have been successfully developed as ligands that can act as agonists or antagonists for these receptors. mdpi.com

The binding of a ligand to a receptor is often described by two primary models: "induced fit," where the ligand's binding induces a conformational change in the receptor, and "conformational selection," where the receptor exists in an ensemble of conformations, and the ligand binds to and stabilizes a specific pre-existing state. researchgate.net In reality, many binding events involve elements of both.

For a peptide containing (R)-β²-homoleucine to bind a receptor effectively, its three-dimensional shape must be complementary to the receptor's binding pocket. As discussed, the stereochemistry of β²-amino acids significantly impacts the secondary structure of peptides. nih.gov If the native ligand adopts an α-helical conformation to bind its receptor, substituting an α-amino acid with (R)-β²-homoleucine could disrupt this helix, leading to a substantial loss of binding affinity. nih.gov This underscores the importance of conformational pre-organization. The ligand must be able to adopt a low-energy conformation that fits the binding site.

The binding site of a receptor is characterized by a specific arrangement of amino acid residues that form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with the ligand. For example, the binding site of the β2-adrenergic receptor is located within its transmembrane domains. nih.gov A ligand containing (R)-β²-homoleucine would need to position its isobutyl side chain to interact with hydrophobic residues in the receptor's binding pocket, while its backbone and other functional groups would need to form specific hydrogen bonds to achieve high-affinity binding.

Table 2: Comparison of Binding Models for Receptor-Ligand Interactions

Binding ModelDescriptionRole of (R)-β²-Homoleucine Construct
Induced FitThe initial binding of the ligand is followed by a conformational change in both the ligand and the receptor, leading to a tighter complex.The flexibility of the β-amino acid backbone might allow the construct to adapt its shape to fit the receptor upon binding.
Conformational SelectionThe unbound receptor exists in an equilibrium of different conformations. The ligand selectively binds to and stabilizes the active conformation. researchgate.netThe construct must have a pre-existing conformation that is complementary to the active state of the receptor to bind with high affinity.

Allosteric modulators offer a sophisticated approach to receptor regulation, as they can fine-tune the response to the endogenous ligand rather than simply turning the signal on or off. nih.gov Peptides and peptidomimetics are increasingly being explored as allosteric modulators of GPCRs and other protein targets. nih.govwdlubellgroup.com

An allosteric modulator containing (R)-β²-homoleucine would bind to a topographically distinct site from the orthosteric site (where the endogenous ligand binds). This binding event would trigger a conformational change that is transmitted through the receptor structure, altering the affinity or efficacy of the orthosteric ligand. nih.govelifesciences.org

Positive Allosteric Modulators (PAMs): These compounds enhance the effect of the orthosteric agonist, potentially by increasing its binding affinity or stabilizing the active conformation of the receptor.

Negative Allosteric Modulators (NAMs): These compounds reduce the effect of the orthosteric agonist.

The design of a peptide-based allosteric modulator incorporating (R)-β²-homoleucine would focus on creating a structure that specifically recognizes the allosteric binding site. The unique conformational properties conferred by the β-amino acid could be exploited to achieve selectivity for the allosteric site over the orthosteric site, a key challenge in drug design.

Membrane Permeability and Transport Mechanisms at a Molecular Level

For a drug to reach an intracellular target, it must first cross the cell membrane. The permeability of a molecule through the lipid bilayer is governed by its physicochemical properties, primarily its size, polarity, and charge. elifesciences.org Small, nonpolar molecules can typically diffuse passively across the membrane, while larger or charged molecules require the assistance of transport proteins. scirp.orgnih.gov

The passive permeability of peptides is generally low due to their size and the presence of multiple polar peptide bonds. The incorporation of (R)-β²-homoleucine could influence membrane permeability in several ways:

Conformation and Desolvation: For a molecule to cross the membrane, it must shed its hydration shell (desolvation) and adopt a conformation that is stable within the lipid environment. The increased conformational flexibility of β-amino acid backbones might allow a peptide to adopt a more compact, internally hydrogen-bonded structure that masks its polar amide groups, reducing the energetic penalty of entering the hydrophobic membrane core. scirp.org

Size: While adding a methylene (B1212753) group to the backbone slightly increases the molecular weight, this is often a secondary factor compared to changes in lipophilicity and conformation.

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating membrane permeability at an atomic level. nih.govnih.gov These simulations can model the process of a molecule partitioning into the membrane, diffusing across the bilayer, and exiting on the other side. By calculating the potential of mean force (PMF), or free energy profile, for this process, researchers can predict the permeability coefficient of a molecule and gain detailed mechanistic insights into the transport process. chemrxiv.org An MD study of an (R)-β²-homoleucine-containing construct could reveal its preferred conformation within the membrane, the key interactions it forms with lipid molecules, and the main energy barriers to its transport.

In cases where passive diffusion is inefficient, transport may be mediated by carrier proteins or channels. nih.gov Most amino acids are transported by secondary active transporters. scirp.org It is conceivable that a small peptide containing (R)-β²-homoleucine could be a substrate for an oligopeptide transporter, such as PepT1, which is known to transport a wide variety of di- and tri-peptides. scirp.org Recognition by such a transporter would depend on whether the construct's structure fits the transporter's binding site.

Table 3: Mechanisms of Transport Across the Cell Membrane

Transport MechanismDescriptionRelevance to (R)-β²-Homoleucine Constructs
Passive DiffusionMovement of a substance across a membrane down its concentration gradient without the help of transport proteins. nih.govLikely for small, lipophilic constructs. The isobutyl side chain may enhance this process.
Facilitated DiffusionMovement of a substance across a membrane down its concentration gradient with the aid of a channel or carrier protein. nih.govPossible if the construct is recognized by a specific channel or carrier protein.
Active TransportMovement of a substance across a membrane against its concentration gradient, requiring energy and a carrier protein. youtube.comPossible if the construct is a substrate for an active transporter, such as an oligopeptide transporter. scirp.org

Interaction with Lipid Bilayers

Research on β-peptides demonstrates that their interaction with membranes is a multi-step process. nih.gov Initially, cationic peptides are electrostatically attracted to the negatively charged headgroups of phospholipids (B1166683) commonly found in bacterial membranes. researchgate.net Following this initial association, the hydrophobic residues, such as (R)-β2-homoleucine, can facilitate the insertion of the peptide into the non-polar acyl chain region of the bilayer. mdpi.com This insertion can perturb the lipid packing and alter membrane fluidity.

The conformation of the β-peptide backbone plays a crucial role. β-peptides are known to adopt stable secondary structures, like helices or β-sheets. nih.gov The specific conformation dictates the spatial arrangement of hydrophobic and hydrophilic residues, defining the peptide's amphipathic character. This amphiphilicity is key to its interaction with the lipid bilayer, potentially leading to the formation of pores or other membrane-disrupting structures. Molecular dynamics simulations of similar amyloid peptides have shown that they may reside in the headgroup region and the upper part of the lipid tails without full penetration. rsc.org The presence of hydrophobic residues is critical for these interactions with the lipid components of the membrane. nih.gov

Passive Diffusion vs. Active Transport Principles

The translocation of (R)-β2-homoleucine-containing constructs across the cell membrane can occur via two primary mechanisms: passive diffusion or active transport. The dominant pathway is determined by the molecule's size, polarity, and the presence of specific cellular machinery.

Passive Diffusion: This process does not require cellular energy and relies on the physicochemical gradient of the substance across the membrane. visiblebody.comkhanacademy.org For a peptide to passively diffuse, it must first partition from the aqueous environment into the hydrophobic lipid bilayer, traverse it, and then partition back into the cytoplasm. This process is generally favored by small, nonpolar molecules. visiblebody.com While peptides are typically too large and polar for efficient passive diffusion, certain structural modifications can enhance this process. The incorporation of β-amino acids like (R)-β2-homoleucine increases the lipophilicity of the peptide. Furthermore, β-peptides can adopt conformations that shield the polar peptide backbone, presenting a more hydrophobic exterior to the membrane, which may facilitate passive entry.

FeaturePassive DiffusionActive Transport
Energy Requirement None (driven by concentration gradient) khanacademy.orgRequires cellular energy (e.g., ATP) pressbooks.pub
Carrier Protein Not required (may involve channels) nih.govRequired (pumps, transporters) nih.gov
Gradient Moves down the concentration gradient visiblebody.comCan move against the concentration gradient quora.com
Saturation Does not saturateCan be saturated
Specificity LowHigh
Relevance to β-Peptides Potentially enhanced by hydrophobic residues like (R)-β2-homoleucine and backbone modifications that increase lipophilicity.Depends on recognition by specific transporters; may be limited due to the non-natural backbone.

Protein-Protein Interaction Modulation by β-Peptide Scaffolds

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. The interfaces of these interactions are often large and flat, making them challenging targets for traditional small-molecule drugs. β-Peptide scaffolds, which can include residues like (R)-β2-homoleucine, offer a promising alternative. nih.gov

β-Peptides are a class of foldamers, non-natural oligomers that can fold into stable, well-defined three-dimensional structures, such as helices and sheets, even in short sequences. nih.gov This structural stability allows them to mimic the secondary structures of α-peptides that are often found at PPI interfaces. By presenting a precisely arranged array of side chains, a β-peptide can bind to a protein surface with high affinity and specificity. The inclusion of hydrophobic residues like (R)-β2-homoleucine is often critical, as these residues can engage with hydrophobic pockets or surfaces on the target protein, which are key "hot spots" for binding. kyoto-u.ac.jpresearchgate.net

Disrupting or Stabilizing Protein Complexes

β-Peptide scaffolds can be engineered to act as either inhibitors or stabilizers of protein complexes.

Disruption of Protein Complexes: The more common strategy is to design a β-peptide that mimics a key binding motif of one of the protein partners. acs.org This peptidomimetic then competes for the binding site on the other protein, effectively preventing the formation of the natural protein complex. For example, if a protein complex relies on an α-helical interaction, a β-peptide designed to form a stable helix with a similar presentation of key binding residues (including hydrophobic ones like (R)-β2-homoleucine) can act as a competitive inhibitor. The enhanced proteolytic resistance of the β-peptide backbone is a significant advantage in this context. nih.gov

Stabilization of Protein Complexes: In some therapeutic contexts, the goal is to enhance or stabilize a particular protein-protein interaction. For instance, stabilizing the interaction between a tumor suppressor protein and its regulatory partner could be beneficial. In this approach, the β-peptide would be designed to bind at the interface of the protein complex, acting as a "molecular glue." This requires the β-peptide to have complementary surfaces to both protein partners simultaneously. While less explored than PPI inhibition, this strategy holds significant therapeutic potential.

Antimicrobial Activity Mechanisms (without efficacy data)

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents with novel mechanisms of action. β-Peptides, including those containing (R)-β2-homoleucine, have been investigated as potential antimicrobial agents due to their unique properties.

Membrane Disruption Mechanisms of β-Peptide Antimicrobials

Many antimicrobial peptides (AMPs), including β-peptides, exert their effect by physically disrupting the bacterial cell membrane. mdpi.com These peptides are typically cationic and amphipathic. The (R)-β2-homoleucine residue contributes to the hydrophobic face of the peptide, which is crucial for its membrane activity.

The primary mechanism involves several proposed models:

Barrel-Stave Model: Peptide monomers insert into the membrane and aggregate to form a pore, with the hydrophobic surfaces facing the lipid acyl chains and the hydrophilic surfaces lining the channel. mdpi.com

Toroidal-Pore Model: Similar to the barrel-stave model, but the peptides and the lipid headgroups bend together to form the pore, meaning the pore is lined by both peptides and lipid headgroups. mdpi.com

Carpet Model: Peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.gov Once a threshold concentration is reached, this layer disrupts the membrane integrity, leading to the formation of micelles and subsequent cell lysis.

The initial electrostatic attraction between the cationic peptide and the anionic bacterial membrane is a key step that promotes selectivity for bacterial cells over mammalian cells, whose outer membranes are typically zwitterionic. researchgate.net

MechanismDescriptionKey Peptide Features
Barrel-Stave Peptides insert perpendicularly into the membrane to form a barrel-like pore.Amphipathic helix, defined length to span the membrane.
Toroidal Pore Peptides induce lipid curvature, forming a pore lined by both peptides and lipid headgroups.Cationic residues, ability to interact strongly with lipid headgroups.
Carpet/Detergent Peptides accumulate on the membrane surface, disrupting it in a detergent-like manner at a critical concentration.High positive charge, amphipathicity.

Inhibition of Bacterial Biosynthesis Pathways

Beyond direct membrane disruption, some β-peptide constructs can kill bacteria by translocating across the cell membrane without causing immediate lysis and then inhibiting essential intracellular processes. nih.gov Once inside the cytoplasm, these peptides can interfere with various biosynthetic pathways. Potential intracellular targets include:

Nucleic Acid Synthesis: Cationic peptides can bind to negatively charged DNA and RNA, interfering with replication, transcription, and translation.

Protein Synthesis: Some peptides have been shown to inhibit ribosome function, thereby halting protein production.

Enzyme Inhibition: β-Peptides can be designed to act as inhibitors of essential bacterial enzymes, for example, those involved in cell wall synthesis or metabolic pathways. The unique backbone structure of β-peptides can make them potent and specific enzyme inhibitors.

The ability of a β-peptide containing (R)-β2-homoleucine to access these intracellular targets depends on its ability to cross the bacterial membrane, a process that may or may not involve initial, non-lethal membrane perturbation.

Design Principles and Structure Activity Relationship Sar Studies for R β2 Homoleucine Derivatives

Rational Design of β-Peptidomimetics

The rational design of β-peptidomimetics is a targeted approach aimed at creating molecules that can emulate the secondary structures of natural peptides, such as α-helices, β-strands, and β-turns. chemrxiv.orgchemrxiv.org These structures are key recognition motifs at protein-protein interfaces. chemrxiv.org The core principle is to build upon a scaffold that can be systematically modified to achieve precise alignment with the target structure, thereby disrupting or stabilizing a specific PPI. rsc.org This design process overcomes the inherent pharmacokinetic and pharmacodynamic limitations of traditional peptides by leveraging the structural and drug-like properties of small molecules. chemrxiv.orgchemrxiv.org

Scaffold engineering is a cornerstone of β-peptidomimetic design, focusing on the synthesis and modification of the molecular backbone to control its conformational properties. A key objective is to develop scaffolds that adopt well-defined and predictable secondary structures in aqueous environments. nih.gov For instance, researchers have successfully designed β-peptide scaffolds that maintain a stable 14-helical structure in water. nih.gov This stability can be achieved by incorporating specific structural constraints or by introducing intramolecular interactions, such as salt bridges between oppositely charged side chains. nih.gov

Another approach involves deriving diverse peptidomimetic scaffolds from a single, privileged chemical skeleton, such as pyrimidodiazepine. chemrxiv.orgchemrxiv.org This heterocyclic structure offers geometrical flexibility and allows for modifications that facilitate a variety of conformational adaptations, enabling the mimicry of different secondary structures. chemrxiv.org By engineering the scaffold, designers can create robust biomaterials and bioscaffolds for applications in tissue engineering and biomedicine. aip.orgrsc.org

Table 1: Comparison of Scaffold Engineering Strategies

Strategy Description Key Advantages Example Application
Secondary Structure Mimicry Designing scaffolds to adopt specific helical or sheet-like conformations. Predictable 3D structure, precise presentation of side chains. Creating 14-helical β-peptides to mimic α-helical protein domains. nih.gov
Privileged Skeleton Derivatization Using a common, drug-like core structure (e.g., pyrimidodiazepine) to generate a library of diverse scaffolds. High drug-likeness, synthetic accessibility, conformational diversity. chemrxiv.org Developing α-helix, β-strand, and β-turn mimetics from a single core. chemrxiv.orgchemrxiv.org

| Self-Assembling Scaffolds | Engineering β-peptides that spontaneously form larger structures like hydrogels or nanofibers. | Creation of biomaterials with tailored properties for tissue engineering. | Designing β-sheet peptide hydrogels for use as cell culture scaffolds. aip.orgmdpi.com |

Side chain modifications are crucial for fine-tuning the activity and specificity of (R)-β²-homoleucine derivatives. The isobutyl side chain of homoleucine can be altered to modulate hydrophobicity, steric bulk, and charge, which directly impacts binding affinity with the target protein. wikipedia.org Strategies range from simple alkyl group variations to the introduction of complex functional groups.

For example, modifying lysine (B10760008) and arginine residues in collagen with different chemical reagents has been shown to alter its susceptibility to enzymatic degradation, demonstrating that side-chain chemistry influences molecular interactions. nih.gov In the context of β²-homoleucine, the isobutyl group can be replaced with other hydrophobic residues (e.g., phenyl, cyclohexyl) to probe hydrophobic pockets at the PPI interface. chemrxiv.org Furthermore, introducing polar or charged groups can enhance solubility or create specific electrostatic interactions, such as salt bridges. wikipedia.org

Table 2: Illustrative Side Chain Modifications for β²-Homoleucine Analogs

Modification Type Example Modification Potential Impact on Properties
Altering Hydrophobicity Replace isobutyl with a larger alkyl group (e.g., isopentyl) or an aromatic ring (e.g., benzyl). Increases hydrophobic interactions with target proteins. chemrxiv.org
Introducing Polar Groups Add a hydroxyl or amide group to the side chain. Improves aqueous solubility and allows for hydrogen bonding.
Introducing Charged Groups Incorporate a terminal carboxylate or amine group. Enables electrostatic interactions (salt bridges) with the target. wikipedia.org

| Steric Hindrance | Substitute with a bulky group like tert-butyl. | Probes the steric tolerance of the binding pocket. |

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. The use of the (R)-configuration at the β²-position of homoleucine has profound implications for the resulting peptidomimetic's structure and function. The specific chirality of the β-amino acid building blocks dictates the folding preference of the peptide backbone, influencing whether it forms a left- or right-handed helix or a specific type of β-sheet. researchgate.net

Studies have shown that substituting L-amino acids with their D-enantiomers can dramatically alter biological activity. nih.gov For example, D-enantiomers of certain peptide inhibitors of β-amyloid fibrillogenesis were found to be unexpectedly more potent than their L-counterparts. nih.gov This heterochiral stereoselectivity can arise from altered binding modes or increased resistance to proteolysis. Similarly, the choice between (R)- and (S)-β²-homoleucine will define the spatial orientation of the isobutyl side chain, which in turn affects how the molecule docks with its biological target. The conformation of the peptide backbone plays a direct role in its biological activity. researchgate.net The divergent behavior of peptide stereoisomers can be traced to their ability to engage in different intramolecular hydrogen bonding patterns, which affects their self-assembly and physicochemical properties. researchgate.net

Libraries of β²-Homoleucine Analogs for Screening (Focus on design, not screening outcomes)

To explore the vast chemical space and identify potent derivatives, libraries of (R)-β²-homoleucine analogs are designed for high-throughput screening. The design of these libraries is a systematic process aimed at generating molecular diversity around a core scaffold. One common approach is a modular design, where different building blocks are combined in a combinatorial fashion.

This involves preparing a set of diverse scaffolds and a separate set of varied side chains. These components are then combined using parallel synthesis techniques to rapidly generate a large number of distinct molecules. For instance, a library could be designed by combining a few engineered β-peptide backbones with dozens of different side chains at multiple positions. Structural considerations are used to define which positions on the scaffold are conserved and which are suitable for introducing randomized amino acid residues. nih.gov This strategy allows for a comprehensive exploration of the structure-activity landscape.

Table 3: Hypothetical Design of a Focused Library of (R)-β²-Homoleucine Derivatives

Variable Position Building Block Set 1 Building Block Set 2 Building Block Set 3
Scaffold Type Rigid 14-Helical Scaffold Flexible Linear Scaffold Cyclic Tetrapeptide Scaffold
Side Chain at Position X (R)-β²-homoleucine (isobutyl) (R)-β²-homophenylalanine (benzyl) (R)-β²-homoalanine (methyl)

| Side Chain at Position Y | β³-Lysine (cationic) | β³-Glutamic Acid (anionic) | β³-Serine (polar, neutral) |

Computational Design and Virtual Screening Methodologies

Computational methods are indispensable tools in the rational design of (R)-β²-homoleucine derivatives. chemrxiv.org These techniques allow researchers to model and predict the behavior of molecules in silico, saving significant time and resources compared to purely experimental approaches. unimi.itscilit.com

Molecular dynamics (MD) simulations are used to examine the binding interface between a peptidomimetic and its target protein, providing insights into the stability of the complex and the conformational changes that occur upon binding. nih.gov Virtual screening, which involves docking large libraries of virtual compounds into the binding site of a target protein, helps to prioritize candidates for synthesis and experimental testing. nih.govmdpi.com These computational tools can estimate binding free energies, predict the effects of specific mutations, and identify key "hotspot" residues that are critical for the interaction. rsc.orgnih.gov This information is invaluable for refining lead compounds and designing new analogs with improved potency and selectivity.

Table 4: Overview of Computational Methodologies in Peptidomimetic Design

Methodology Purpose Information Gained
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein. Binding pose, initial estimation of binding affinity, identification of key interactions. nih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time. Conformational stability of the complex, flexibility of the ligand and protein, calculation of binding free energy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of molecules to their biological activity. Predictive models for activity based on physicochemical properties.

| Virtual Screening | Computationally screens large libraries of compounds against a target. | Prioritizes promising candidates for synthesis, identifies novel scaffolds. nih.govmdpi.com |

Advanced Analytical Characterization Techniques for Research Purposes

High-Resolution Mass Spectrometry for Peptide Sequencing and Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the detailed characterization of peptides and proteins. When a non-standard amino acid like (R)-β²-homoleucine is incorporated into a peptide, HRMS is essential for confirming its presence and determining its position within the sequence.

Tandem mass spectrometry (MS/MS) is the method of choice for peptide sequencing. uconn.edu In a typical experiment, the peptide is first ionized, often using techniques like Electrospray Ionization (ESI), and its precise mass-to-charge ratio (m/z) is measured in the first mass analyzer. This intact peptide ion is then selected and fragmented in a collision cell. The resulting fragment ions are analyzed in a second mass analyzer, generating an MS/MS spectrum. youtube.com

The fragmentation typically occurs along the peptide backbone, creating series of ions, most commonly b- and y-ions. youtube.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. The high accuracy of HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, allows for the unambiguous identification of these residue masses. researchgate.netnih.gov

For a peptide containing (R)-β²-homoleucine (molar mass of the free amino acid: 145.22 g/mol ), its unique residue mass would be identified in the MS/MS spectrum, allowing for its precise localization within the sequence. The high resolution is critical to distinguish it from other isobaric or near-isobaric residues and to ensure accurate assignment of the entire peptide sequence. researchgate.net

Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical Peptide "Gly-(R)-β²-HLeu-Ala"

Fragment IonCalculated m/z (Monoisotopic)Amino Acid Sequence
b₁58.040Gly
b₂203.260Gly-(R)-β²-HLeu
y₁90.055Ala
y₂235.275(R)-β²-HLeu-Ala

Note: Data is hypothetical and for illustrative purposes.

Advanced Chromatographic Separations for Complex Mixtures (e.g., 2D-LC)

When (R)-β²-homoleucine HCl salt is part of a complex mixture, such as a peptide library or a sample from a biological matrix, single-dimension chromatography may not be sufficient to resolve all components. Two-dimensional liquid chromatography (2D-LC) offers significantly enhanced peak capacity and resolving power by subjecting the sample to two independent separation mechanisms. acs.org

In a typical 2D-LC setup, the effluent from the first dimension (¹D) column is collected in fractions and sequentially injected onto the second dimension (²D) column. The separation modes in the two dimensions are chosen to be orthogonal, meaning they separate compounds based on different properties. For instance, a common combination for peptide analysis is ion-exchange chromatography in the first dimension followed by reversed-phase liquid chromatography (RPLC) in the second dimension. acs.org

This approach is highly effective for separating peptides containing β-amino acids from their α-amino acid counterparts or from other closely related impurities. Chiral stationary phases can also be employed in one of the dimensions to separate enantiomers, which is particularly relevant for ensuring the stereochemical purity of peptides containing (R)-β²-homoleucine. nih.gov The improved separation achieved with 2D-LC is critical for accurate quantification and isolation of the target compound for further characterization. acs.org

Capillary Electrophoresis for Purity and Enantiomeric Excess Determination (Research Applications)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a powerful tool for assessing the purity of compounds like (R)-β²-homoleucine HCl salt and for determining the enantiomeric excess (e.e.) of chiral molecules. nih.gov

For purity analysis, CE can rapidly separate the main compound from charged impurities with high resolution, consuming only nanoliter volumes of the sample. nih.gov The peak area of the main compound relative to the total peak area gives a quantitative measure of its purity.

To determine enantiomeric excess, a chiral selector is added to the background electrolyte (running buffer). These selectors, such as cyclodextrins, form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different electrophoretic mobilities, allowing for their separation into two distinct peaks. The ratio of the peak areas for the (R) and (S) enantiomers is used to calculate the enantiomeric excess, which is a critical quality attribute for chiral compounds in research.

Table 2: Example Data from Chiral Capillary Electrophoresis Analysis

AnalyteMigration Time (min)Peak Area
(R)-β²-homoleucine8.52995,000
(S)-β²-homoleucine8.985,000
Calculated Enantiomeric Excess (e.e.) 99.0%

Note: Data is hypothetical and for illustrative purposes.

Microcalorimetry and Isothermal Titration Calorimetry for Binding Thermodynamics

Understanding the binding interactions of peptides containing (R)-β²-homoleucine with their biological targets is fundamental to their research and development. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. wikipedia.org This allows for the complete thermodynamic characterization of a molecular interaction in a single experiment. nih.gov

In an ITC experiment, a solution of one binding partner (the ligand, e.g., a peptide containing (R)-β²-homoleucine) is titrated into a solution of the other binding partner (the macromolecule, e.g., a receptor or enzyme) in a sample cell. harvard.edu The instrument measures the minute temperature changes that occur upon binding.

The data obtained from an ITC experiment can be analyzed to determine several key thermodynamic parameters:

Binding Affinity (Kₐ) or Dissociation Constant (Kₑ): A measure of the strength of the interaction.

Stoichiometry (n): The ratio of ligand to macromolecule in the complex. harvard.edu

Enthalpy Change (ΔH): The heat released or absorbed upon binding. harvard.edu

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding. nih.gov

These parameters provide a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding event (e.g., hydrogen bonding, hydrophobic interactions). nih.govnih.gov This information is invaluable for structure-activity relationship studies and for the rational design of molecules with improved binding properties.

Table 3: Thermodynamic Parameters from a Hypothetical ITC Experiment

ParameterValueUnit
Stoichiometry (n)1.05-
Dissociation Constant (Kₑ)5.2µM
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (TΔS)2.1kcal/mol
Gibbs Free Energy (ΔG) -10.6 kcal/mol

Note: Data is hypothetical and for illustrative purposes.

Future Directions and Emerging Research Avenues for R β2 Homoleucine

Integration into Novel Bioactive Scaffolds

The development of bioactive scaffolds is a cornerstone of tissue engineering, aiming to create environments that support cell adhesion, proliferation, and differentiation. mdpi.commdpi.com The integration of (R)-β2-homoleucine into peptide sequences for these scaffolds offers a promising strategy to enhance their biological function and stability. Unlike natural α-peptides, β-peptides are resistant to enzymatic degradation, a crucial feature for scaffolds intended for long-term implantation. nih.gov

Researchers are exploring the use of β-peptides to create scaffolds that can mimic the extracellular matrix (ECM). mdpi.com By incorporating (R)-β2-homoleucine, scientists can fine-tune the hydrophobic interactions within the scaffold, influencing its mechanical properties and its interactions with cells. Future work will likely focus on designing β-peptide sequences that not only provide structural support but also present bioactive signals to guide tissue regeneration. This includes the development of hybrid materials that combine the stability of β-peptides with the bioactivity of other polymers or molecules to create scaffolds with tailored properties for specific applications, such as bone or cartilage repair. mdpi.comresearchgate.net

Scaffold ComponentRationale for InclusionPotential Application
(R)-β2-homoleucineEnhances proteolytic stability and allows for control over hydrophobic interactions.Long-term tissue engineering scaffolds
Bioactive PeptidesPresent specific signals to cells to promote adhesion, growth, and differentiation.Regenerative medicine, wound healing
Hybrid PolymersCombine the properties of different materials to achieve desired mechanical strength and biocompatibility.Bone and cartilage regeneration

Exploration of New Synthetic Paradigms

The synthesis of β-peptides, including those containing (R)-β2-homoleucine, has traditionally relied on solid-phase peptide synthesis (SPPS). While effective, researchers are exploring new paradigms to improve efficiency, yield, and accessibility. One emerging area is the development of automated chemical synthesis platforms. nih.gov These "Chemputers" can be programmed to perform a wide variety of chemical reactions, including the complex steps required for β-peptide synthesis, in a unified system. nih.gov This technology has the potential to accelerate the discovery of new β-peptide-based materials and therapeutics by enabling the rapid synthesis and screening of large libraries of compounds.

Future synthetic strategies may also focus on enzymatic or chemo-enzymatic methods to create β-amino acids and peptides. While still in early stages, these approaches could offer more environmentally friendly and stereoselective routes to these valuable molecules. The convergence of different synthetic methodologies within a single, programmable machine represents a significant leap forward, making the creation of complex molecules like (R)-β2-homoleucine-containing peptides more accessible and efficient. nih.gov

Advanced Computational Modeling for Predictive Design

Advanced computational modeling is becoming an indispensable tool for the predictive design of novel molecules and materials. In the context of (R)-β2-homoleucine, machine learning (ML) and artificial intelligence (AI) are being used to predict the self-assembly and secondary structure of β-peptides. nih.gov These computational approaches can analyze vast datasets of peptide sequences and their resulting structures to identify patterns and design rules that are not immediately obvious to human researchers. nih.gov

By using ML models, scientists can screen virtual libraries of β-peptides containing (R)-β2-homoleucine to identify sequences with a high propensity to form specific nanostructures, such as β-sheets, which are crucial for the formation of fibrils and other self-assembled materials. nih.gov This in-silico approach significantly reduces the time and resources required for experimental synthesis and characterization. Future research will likely see the development of more sophisticated models that can predict not only the structure but also the function and material properties of β-peptide-based systems, paving the way for the rational design of new biomaterials and therapeutics. nih.gov

Computational ToolApplication in (R)-β2-Homoleucine ResearchOutcome
Machine Learning (ML)Predicting β-sheet formation in novel peptide sequences. nih.govIdentification of non-intuitive sequences for self-assembly. nih.gov
Molecular Dynamics (MD)Simulating the folding and interaction of β-peptides in different environments.Understanding the principles of β-peptide secondary structure formation.
Artificial Intelligence (AI)Designing peptides with specific structural and functional properties.Accelerated discovery of new materials and therapeutics.

Applications in Materials Science (e.g., Self-Assembling Peptides)

The ability of peptides to self-assemble into well-defined nanostructures is of great interest in materials science. nih.govresearchgate.net The inclusion of (R)-β2-homoleucine into peptide sequences can be used to control these self-assembly processes. The hydrophobic side chain of homoleucine can drive the association of peptide chains, leading to the formation of materials like hydrogels, fibrils, and nanotubes. nih.govrsc.org

These self-assembled materials have a wide range of potential applications. researchgate.net For instance, β-peptide hydrogels can be used as scaffolds for 3D cell culture and tissue engineering, or as vehicles for controlled drug delivery. nih.govexlibrisgroup.com The inherent stability of β-peptides makes these materials particularly robust. nih.gov Future research will focus on creating "smart" materials that can respond to environmental stimuli, such as changes in pH or temperature, and on developing hybrid systems that combine the self-assembling properties of β-peptides with other functional components. rsc.org

Expanding the Scope of β-Peptide Folding Motifs

A key feature of β-peptides is their ability to adopt stable and predictable secondary structures, or "foldamers". nih.govnih.gov The substitution pattern of the β-amino acid residues dictates the preferred helical structure, such as the 10-helix, 12-helix, 14-helix, and 10/12-helix. nih.gov The incorporation of β2-substituted amino acids like (R)-β2-homoleucine is known to influence these folding patterns.

Future research aims to expand the repertoire of known β-peptide folding motifs. This involves synthesizing and studying peptides with novel sequences and combinations of β-amino acids to discover new, stable three-dimensional structures. Understanding the principles that govern β-peptide folding is crucial for designing molecules with specific shapes and functions. For example, researchers are working to create β-peptides that can mimic the complex folds of natural proteins, opening up possibilities for developing new catalysts, sensors, and therapeutic agents that can interfere with protein-protein interactions. nih.gov The exploration of super-secondary structures, like the βαβ motif, in the context of β-peptides could lead to the design of autonomously folding units, a significant step towards creating synthetic proteins with novel functions. springernature.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-β2-homoleucine HCl salt to ensure high enantiomeric purity?

  • Methodological Answer : To optimize synthesis, employ asymmetric catalysis or enzymatic resolution methods, ensuring strict control of reaction conditions (temperature, pH, and solvent polarity). Characterize intermediates using chiral HPLC or circular dichroism (CD) spectroscopy to monitor enantiomeric excess. Final purification via recrystallization in a solvent system favoring the (R)-enantiomer is critical. Report detailed protocols, including reagent stoichiometry and purification steps, to enable reproducibility .

Q. What analytical techniques are most reliable for confirming the identity and purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation with mass spectrometry (MS) for molecular weight validation. Quantify purity using reverse-phase HPLC with a chiral column to resolve enantiomers. Thermogravimetric analysis (TGA) can assess hygroscopicity and salt stability. Ensure all data align with established spectral databases and include error margins for reproducibility .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light). Monitor degradation via HPLC and quantify degradation products using LC-MS. Compare results against ICH guidelines for pharmaceutical stability. Statistical analysis (e.g., ANOVA) should identify significant degradation pathways, and storage recommendations must specify temperature and desiccation requirements .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound across studies be resolved?

  • Methodological Answer : Replicate experiments using identical instrumentation and conditions from conflicting studies. Cross-validate results with independent techniques (e.g., X-ray crystallography for absolute configuration vs. NMR). Use multivariate analysis to identify variables (e.g., solvent polarity, pH) causing discrepancies. Publish raw datasets and computational models (e.g., DFT calculations) to reconcile differences .

Q. What experimental approaches can elucidate the impact of hydration state on the bioactivity of this compound?

  • Methodological Answer : Prepare hydrated and anhydrous forms via controlled crystallization. Characterize hydration numbers using isothermal titration calorimetry (ITC) or refractive index measurements (as per Equation 1 in ). Assess bioactivity in cellular assays (e.g., receptor binding) and correlate with hydration state. Statistical modeling (e.g., linear regression) can quantify hydration-dependent efficacy .

Q. How can researchers design experiments to explore structure-function relationships of this compound in neurological models?

  • Methodological Answer : Use molecular docking simulations to predict interactions with target receptors (e.g., GABA receptors). Validate predictions via patch-clamp electrophysiology or calcium imaging in neuronal cultures. Include negative controls (e.g., enantiomer or homologs) to isolate stereospecific effects. Publish dose-response curves and mechanistic diagrams to clarify structure-activity relationships .

Data Analysis and Reporting Guidelines

  • Handling Contradictions : Apply triangulation by integrating data from multiple techniques (e.g., spectroscopic, computational, and biological assays). Use error propagation analysis to identify measurement uncertainties .
  • Reproducibility : Adhere to journal guidelines () for detailing experimental protocols, including raw data in supplementary materials. Reference prior studies explicitly when comparing results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.